molecular formula C13H18N2O3 B092037 m-Valeramidophenyl methylcarbamate CAS No. 17814-28-7

m-Valeramidophenyl methylcarbamate

Cat. No. B092037
CAS RN: 17814-28-7
M. Wt: 250.29 g/mol
InChI Key: JRMUCETZFNOFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-Valeramidophenyl methylcarbamate, also known as carbaryl, is a widely used insecticide and pesticide. It belongs to the carbamate family of chemicals and is used to control pests in agriculture, forestry, and households. The chemical structure of carbaryl is C12H11NO2 and its molecular weight is 201.22 g/mol.

Mechanism Of Action

Carbaryl works by inhibiting the activity of acetylcholinesterase, which leads to the accumulation of acetylcholine in the synaptic cleft. This results in overstimulation of the nervous system and eventually paralysis. The mechanism of action of m-Valeramidophenyl methylcarbamate is similar to that of other carbamate insecticides.

Biochemical And Physiological Effects

Carbaryl has been shown to have a wide range of biochemical and physiological effects. It has been shown to affect the activity of enzymes involved in energy metabolism, protein synthesis, and DNA replication. Carbaryl has also been shown to affect the immune system and the reproductive system in animals.

Advantages And Limitations For Lab Experiments

Carbaryl is widely used in laboratory experiments to study the effects of insecticides on insects. Its low toxicity to mammals makes it a useful tool for studying the mechanisms of insecticide resistance. However, its non-specific mode of action and potential effects on non-target organisms limit its usefulness in some experiments.

Future Directions

There are several areas of future research for m-Valeramidophenyl methylcarbamate. One area is the development of new carbamate insecticides with improved specificity and reduced toxicity to non-target organisms. Another area is the study of the effects of m-Valeramidophenyl methylcarbamate on the environment, including its persistence in soil and water and its potential to bioaccumulate in organisms. Finally, the development of new methods for the detection and monitoring of m-Valeramidophenyl methylcarbamate in the environment and in food products is an important area of future research.

Synthesis Methods

Carbaryl is synthesized through the reaction of methyl isocyanate with 1-naphthol in the presence of a catalyst. The reaction yields m-Valeramidophenyl methylcarbamate as a white crystalline solid. The synthesis process is relatively simple and has been optimized for large-scale production.

Scientific Research Applications

Carbaryl has been extensively studied for its insecticidal properties. It is known to inhibit the activity of acetylcholinesterase, an enzyme that is essential for nerve function in insects. This leads to paralysis and eventually death of the insect. Carbaryl has been used to control a wide range of pests including aphids, caterpillars, and mites.

properties

CAS RN

17814-28-7

Product Name

m-Valeramidophenyl methylcarbamate

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

[3-(pentanoylamino)phenyl] N-methylcarbamate

InChI

InChI=1S/C13H18N2O3/c1-3-4-8-12(16)15-10-6-5-7-11(9-10)18-13(17)14-2/h5-7,9H,3-4,8H2,1-2H3,(H,14,17)(H,15,16)

InChI Key

JRMUCETZFNOFMW-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC(=CC=C1)OC(=O)NC

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)OC(=O)NC

Other CAS RN

17814-28-7

Origin of Product

United States

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